7-Bromo-2-chloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine
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Overview
Description
7-Bromo-2-chloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring. Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Preparation Methods
The preparation of 7-Bromo-2-chloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine involves multiple synthetic routes. One common method includes the cyclization of pyrrole and pyrazine derivatives. The process typically involves the following steps:
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature, creating 2-(acylethynyl)pyrroles.
Addition of propargylamine: The obtained acetylenes are then reacted with propargylamine to form N-propargylenaminones.
Intramolecular cyclization: This step is catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), leading to the formation of the desired pyrrolo[2,3-b]pyrazine derivative.
Chemical Reactions Analysis
7-Bromo-2-chloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine undergoes various types of chemical reactions, including:
Oxidation: This compound can act as a strong oxidizing agent, reacting with various organic and inorganic substances.
Reduction: It can be reduced under specific conditions to form different derivatives.
Substitution: The compound can undergo substitution reactions, where the bromine or chlorine atoms are replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-Bromo-2-chloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine has a wide range of scientific research applications, including:
Mechanism of Action
The exact mechanism of action of 7-Bromo-2-chloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine is not fully understood. it is believed to exert its effects through the inhibition of specific kinases and other molecular targets involved in various biological pathways . The compound’s ability to interact with these targets leads to its diverse biological activities.
Comparison with Similar Compounds
7-Bromo-2-chloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine can be compared with other similar compounds, such as:
2-Bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine: This compound has a similar structure but different substituents, leading to variations in its biological activities.
2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde: Another similar compound with different functional groups, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C25H17BrClN3 |
---|---|
Molecular Weight |
474.8 g/mol |
IUPAC Name |
7-bromo-2-chloro-5-tritylpyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C25H17BrClN3/c26-21-17-30(24-23(21)29-22(27)16-28-24)25(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H |
InChI Key |
GNVVCTKRSPAPGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(C5=NC(=CN=C54)Cl)Br |
Origin of Product |
United States |
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